Vidofludimus as a Nurr1 Agonist in Neuronal Cells: A Technical Guide
Vidofludimus as a Nurr1 Agonist in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor pivotal for the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Its dysregulation is implicated in several neurodegenerative diseases, including Parkinson's and Multiple Sclerosis (MS), making it a compelling therapeutic target.[2][4][5] However, the development of potent and selective Nurr1 agonists has been challenging.[5][6] Vidofludimus calcium (IMU-838), a clinically studied inhibitor of dihydroorotate dehydrogenase (DHODH), has been identified as a potent, direct-acting Nurr1 agonist.[4][5][7] This document provides a comprehensive technical overview of Vidofludimus's activity as a Nurr1 agonist in neuronal cells, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Data: Potency and Selectivity
Vidofludimus demonstrates sub-micromolar potency in activating Nurr1 and exhibits high selectivity over other nuclear receptors, including the closely related NR4A family members, Nur77 and NOR1.[4][8]
Table 1: Potency of Vidofludimus as a Nurr1 Agonist
| Assay Format | Target | EC50 (μM) | Reference(s) |
|---|---|---|---|
| Gal4 Hybrid Reporter Gene Assay | Gal4-Nurr1 LBD | 0.4 ± 0.2 | [4][6][9] |
| Full-Length Monomer Assay | fl-Nurr1 on NBRE | 0.3 ± 0.1 | [4] |
| Full-Length Heterodimer Assay | fl-Nurr1/RXRα on DR5 | 0.4 ± 0.2 |[4] |
EC50 (Half-maximal effective concentration) values represent the concentration of Vidofludimus required to elicit 50% of the maximal response. LBD: Ligand Binding Domain; fl: full-length; NBRE: NGFI-B Response Element; DR5: Direct Repeat 5.
Table 2: Binding Affinity of Vidofludimus for Nurr1
| Method | Target | Kd (μM) | Reference(s) |
|---|
| Isothermal Titration Calorimetry (ITC) | Recombinant Nurr1 LBD | 0.7 |[4] |
Kd (Dissociation constant) indicates the binding affinity; a lower value signifies stronger binding.
Table 3: Selectivity Profile of Vidofludimus
| Target Receptor | EC50 (μM) | Selectivity vs. Nurr1 (Gal4) | Reference(s) |
|---|---|---|---|
| Nurr1 (NR4A2) | 0.4 ± 0.2 | 1x | [4][8] |
| Nur77 (NR4A1) | 3.1 ± 0.7 | ~7.8x | [4][6][8] |
| NOR1 (NR4A3) | 2.9 ± 0.9 | ~7.3x | [4][6][8] |
| PPARγ | > 10 | > 25x | [4][8] |
| Other Nuclear Receptors* | No significant activity at 10 µM | High |[4][8][9] |
*Tested receptors include THRα, RARα, PPARα, PPARδ, VDR, FXR, LXRα, and RXRα.[8]
Mechanism of Action and Signaling Pathway
Vidofludimus acts as a direct Nurr1 agonist through an allosteric mechanism.[10] It binds to a surface pocket on the Nurr1 ligand-binding domain (LBD), distinct from the canonical ligand-binding pocket which is thought to be empty.[10] This binding event induces conformational changes that lead to the dissociation of corepressor proteins and stabilization of an active receptor state, facilitating the recruitment of coactivators.[10][11]
As a transcription factor, activated Nurr1 can bind to DNA response elements (NBRE or DR5) as a monomer or as a heterodimer with the Retinoid X Receptor (RXR).[2][4] This binding initiates the transcription of a suite of target genes crucial for neuronal function and survival.[4][12] In dopaminergic neurons, these genes include Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT2), which are essential for dopamine synthesis and transport.[8][13] Furthermore, Nurr1 activation upregulates neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF) and anti-apoptotic proteins such as BCL2.[6][14] In glial cells (microglia and astrocytes), Nurr1 activation suppresses the expression of pro-inflammatory and neurotoxic mediators, thereby providing indirect neuroprotection.[3][12][15]
Experimental Protocols
The following sections detail the key methodologies used to characterize Vidofludimus as a Nurr1 agonist.
Reporter Gene Assay for Nurr1 Activation
This assay quantitatively measures the ability of a compound to activate the Nurr1 transcription factor in a cellular context. A Gal4-hybrid system is commonly used, where the Nurr1 LBD is fused to the Gal4 DNA-binding domain.
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Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.[9][16]
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Cell Culture: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Calf Serum (FCS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C and 5% CO₂.[9][16]
-
Transfection:
-
HEK293T cells are seeded into 96-well plates at a density of 3 x 10⁴ cells per well.[9][16]
-
After 24 hours, the medium is replaced with Opti-MEM.
-
Cells are transiently co-transfected using a lipid-based reagent like Lipofectamine LTX with three plasmids:[16]
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An expression plasmid for the Gal4-Nurr1-LBD fusion protein.
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A reporter plasmid containing a luciferase gene downstream of a Gal4 upstream activation sequence (e.g., pFR-Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-SV40).[16]
-
-
-
Compound Treatment:
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Data Acquisition and Analysis:
-
Luciferase activity (both Firefly and Renilla) is measured using a luminometer and a dual-luciferase assay system.[16]
-
Firefly luminescence is normalized to Renilla luminescence to calculate Relative Light Units (RLUs).
-
Fold activation is determined by dividing the RLU of treated cells by the RLU of vehicle-treated cells.
-
EC50 values are calculated by fitting the dose-response data to a four-parameter variable slope equation.[16]
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry, and thermodynamics of a ligand binding to a protein.
-
Instrumentation: An ITC instrument (e.g., Affinity ITC).[8]
-
Sample Preparation:
-
Protein: Recombinant human Nurr1 Ligand Binding Domain (LBD) is purified and dialyzed into a specific ITC buffer. The protein concentration is precisely determined.
-
Ligand: Vidofludimus is dissolved in the same ITC buffer to avoid heat artifacts from buffer mismatch.
-
-
Experimental Procedure:
-
The sample cell of the calorimeter is filled with the Nurr1 LBD solution (e.g., 15-30 µM).[11][16]
-
The injection syringe is filled with the Vidofludimus solution (e.g., 100 µM).[11][16]
-
A series of small, sequential injections of Vidofludimus are made into the sample cell containing the Nurr1 LBD.
-
The heat released or absorbed during each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data (power vs. time) is integrated to obtain the heat change per injection (kcal/mol).
-
A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.
-
This curve is fitted to a binding model (e.g., one-site binding) to determine the dissociation constant (Kd).[4]
-
References
- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis [prnewswire.com]
- 6. neurologylive.com [neurologylive.com]
- 7. Immunic Announces That Vidofludimus Calcium Acts as Potent Nurr1 Activator, Reinforcing Neuroprotective Potential in Multiple Sclerosis - Immunic Therapeutics [imux.com]
- 8. imux.com [imux.com]
- 9. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and mechanistic profiling of Nurr1 modulation by vidofludimus enables structure-guided ligand design - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 13. The Transcription Factor NURR1 Exerts Concentration-Dependent Effects on Target Genes Mediating Distinct Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. A Nurr1 pathway for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
